Pantoprazole Related Compound E (RC E) is a dimeric impurity arising during the synthesis of pantoprazole sodium sesquihydrate, a proton pump inhibitor. [] It was initially misidentified as a separate chemical entity but is now understood as a byproduct formed through a specific chemical pathway. [] RC E has been a subject of interest in pharmaceutical science due to its potential presence as an impurity in pantoprazole formulations. []
Methods: The synthesis of pantoprazole dimer typically involves several steps, which can include the following:
Technical Details: The synthesis requires careful control of pH and temperature, as the formation of the dimer is pH-dependent, typically occurring at pH values between 5 and 8. The difluoromethoxy group plays a significant role in stabilizing free radicals that contribute to dimer formation .
The molecular structure of pantoprazole dimer is characterized by its unique arrangement of atoms, which includes:
Pantoprazole dimer can undergo various chemical reactions, including:
The mechanism by which pantoprazole dimer acts involves:
Pantoprazole dimer has limited direct applications but serves significant roles in:
Pantoprazole dimer, officially designated as Impurity E in pharmacopoeial monographs, represents a critical process-related impurity in pantoprazole sodium sesquihydrate (PAN) active pharmaceutical ingredient (API). This dimeric compound is structurally identified as 6,6′-bis(difluoromethoxy)-2,2′-bis[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H,1′H-5,5′-bibenzo[d]imidazole with molecular formula C₃₂H₂₈F₄N₆O₈S₂ and molecular weight of 764.72 g/mol [4] [8]. Regulatory authorities including the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) mandate strict control of this impurity at levels ≤0.03% in the final API [1] [10]. Pantoprazole dimer emerges during the final oxidation step of pantoprazole sulfide synthesis and persists through crystallization despite its extremely low solubility in aqueous and organic solvents. Its control is particularly challenging due to structural similarity to the API and resistance to conventional purification techniques [1] [5].
Table 1: Pharmacopoeial Impurities of Pantoprazole Sodium Sesquihydrate
Impurity | Chemical Name | CAS Number | Structural Characteristics |
---|---|---|---|
Impurity E | Pantoprazole dimer | 2115779-15-0 | Dimeric sulfoxide structure |
Impurity A | Pantoprazole sulfone | 127780-16-9 | Over-oxidation product |
Impurity B | Pantoprazole sulfide | 102625-64-9 | Sulfide intermediate |
Impurity C | 5-(Difluoromethoxy)-2-mercaptobenzimidazole | 97963-62-7 | Starting material |
Impurity D | N-methyl pantoprazole isomer | 624742-53-6 | Methylation byproduct |
Impurity F | N-methyl pantoprazole isomer | 721924-06-7 | Methylation byproduct |
The identification and control of pantoprazole dimer exemplifies the stringent impurity profiling requirements mandated by global regulatory frameworks. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) establish strict thresholds for impurities in new drug substances and products [1] [3]. For APIs with maximum daily doses exceeding 2 g/day like pantoprazole (typical dose: 20-40 mg/day), the identification threshold is set at 0.05%, while the qualification threshold remains at 0.10% [1] [5]. Regulatory agencies require comprehensive characterization of impurities exceeding these thresholds to establish analytical control strategies and confirm non-genotoxicity. Pantoprazole dimer presents unique challenges in this regard due to its high molecular weight (approximately double that of the API), stereochemical complexity (contains two chiral sulfoxide centers), and limited commercial availability of reference standards [3] [8]. Recent patents highlight the economic impact of impurity control, with pantoprazole dimer reference standards historically costing approximately $3500/10mg prior to the development of cost-effective synthesis methods [3].
Table 2: Regulatory Thresholds for Pantoprazole Impurities
Parameter | ICH Threshold | Application to Pantoprazole Dimer |
---|---|---|
Reporting Threshold | 0.05% | Mandatory reporting in batch certificates |
Identification Threshold | 0.10% | Requires structural characterization |
Qualification Threshold | 0.15% | Requires toxicological assessment |
Specification Limit | ≤0.03% | Pharmacopoeial requirement for impurity E |
The pantoprazole dimer exhibits unprecedented structural features that distinguish it from impurities found in other proton pump inhibitors. While all PPIs share the core pyridinylmethylsulfinylbenzimidazole structure, pantoprazole uniquely forms this dimeric impurity due to the distinctive electronic properties of its difluoromethoxy (-OCF₂H) substituent at the C-5 position of the benzimidazole ring [5] [9]. The electron-withdrawing nature of the difluoromethoxy group stabilizes the benzimidazole radical cation intermediate more effectively than the methoxy group in omeprazole or the trifluoroethoxy group in lansoprazole. This stabilization facilitates the radical coupling reaction that generates the dimeric structure [5]. Additionally, the dimer contains two chiral sulfoxide centers, creating a complex mixture of diastereomers (RS, SR, RR, SS) that complicate analytical separation. This structural complexity is unparalleled among known PPI impurities and necessitates specialized chiral chromatographic methods for accurate quantification [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: